REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]12[CH:12]3[CH:7]4[C:8]5([C:13]([O:15]C)=[O:14])[CH:11]3[CH:10]1[CH:9]5[CH:6]24)=[O:4].[OH-].[Na+]>CO.O>[C:13]([C:8]12[CH:7]3[CH:6]4[C:5]5([C:3]([O:2][CH3:1])=[O:4])[CH:12]3[CH:11]1[CH:10]5[CH:9]24)([OH:15])=[O:14] |f:1.2|
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C12C3C4C5(C3C1C5C24)C(=O)OC
|
Name
|
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed under N2 for 13-15 h
|
Duration
|
14 (± 1) h
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (1×75 ml, 3×25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
leaving 373 mg (12%)
|
Type
|
CUSTOM
|
Details
|
of recovered
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (4×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C12C3C4C5(C3C1C5C24)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.25 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |